molecular formula C18H16N2O4S2 B2969354 Benzo[d]thiazol-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1705414-56-7

Benzo[d]thiazol-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2969354
CAS No.: 1705414-56-7
M. Wt: 388.46
InChI Key: OWESJTFLZHCVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazol-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is a potent and selective cell-permeable inhibitor of AKT (Protein Kinase B) Source . The AKT signaling pathway is a central node in cellular processes governing survival, proliferation, and metabolism, and its dysregulation is a hallmark of numerous cancers Source . This compound acts by competitively binding to the ATP-binding pocket of AKT, effectively blocking its phosphorylation and subsequent activation, which is crucial for its oncogenic functions Source . As a research tool, it is invaluable for elucidating the complex role of AKT in disease models, particularly in oncology, where it is used to investigate tumor growth, resistance mechanisms, and the efficacy of combination therapies in preclinical studies Source . The incorporation of a benzothiazole scaffold is a common feature in medicinal chemistry, often contributing to strong target binding and favorable pharmacokinetic properties in investigational compounds Source . This inhibitor is For Research Use Only and is intended for the study of intracellular signal transduction.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c1-24-12-6-8-13(9-7-12)26(22,23)14-10-20(11-14)18(21)17-19-15-4-2-3-5-16(15)25-17/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWESJTFLZHCVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzo[d]thiazol-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzo[d]thiazole moiety, an azetidine ring, and a sulfonyl group. Its molecular formula is C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S, with a molecular weight of approximately 320.36 g/mol.

Research indicates that compounds similar to benzo[d]thiazol-2-yl derivatives exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds containing the benzo[d]thiazole scaffold have been shown to inhibit specific enzymes involved in cancer progression.
  • Antimicrobial Properties : Some derivatives demonstrate activity against bacterial and fungal strains, suggesting potential use as antimicrobial agents.
  • Antioxidant Activity : The presence of the thiazole ring contributes to the antioxidant properties, which can mitigate oxidative stress in biological systems.

Biological Activity Data

Activity Description Reference
AnticancerInhibits proliferation in specific cancer cell lines through apoptosis induction.
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria.
AntioxidantReduces oxidative stress markers in vitro.

Case Studies

  • Anticancer Studies : A study demonstrated that benzo[d]thiazole derivatives significantly reduced cell viability in human cancer cell lines (e.g., MCF-7 breast cancer cells) through apoptosis pathways. The compound induced caspase activation, leading to programmed cell death.
  • Antimicrobial Efficacy : In vitro testing showed that the compound had notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating its potential as an antimicrobial agent.
  • Oxidative Stress Reduction : Research highlighted that treatment with benzo[d]thiazol-2-yl derivatives significantly lowered levels of malondialdehyde (MDA), a marker for oxidative damage, in cellular models exposed to hydrogen peroxide.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Azetidine vs. Piperazine/Piperidine Derivatives
  • Azetidine-Based Compounds: The target compound’s azetidine ring imposes conformational rigidity and ring strain, which may enhance binding specificity to biological targets compared to bulkier six-membered rings.
  • Piperazine/Piperidine Derivatives: Compounds like (4-Methylpiperazin-1-yl)(6-(3-(4-methylpiperazin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone (4g) () exhibit higher synthetic yields (28.1–76.6%) due to established protocols for six-membered rings. However, their larger size may reduce penetration into sterically constrained binding pockets .
Imidazothiazole Derivatives

Compounds such as (4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)(5-phenylimidazo[2,1-b]thiazol-2-yl)methanone (9ea) () replace benzothiazole with imidazothiazole, altering electronic properties. These derivatives show high yields (75–86%) and melting points (>250°C), suggesting superior crystallinity compared to azetidine-containing analogs .

Substituent Effects

Sulfonyl Group Variations
  • Similar groups in (9aa-ee) () demonstrate potent carbonic anhydrase II inhibition (IC50 < 10 nM) .
  • Bulkier Substituents: Derivatives like (4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)(5-phenylimidazo[2,1-b]thiazol-2-yl)methanone (9ee) () exhibit reduced solubility but increased steric hindrance, which may limit bioavailability despite high melting points (257–259°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.